Tankyrase-2 (TNKS2) Inhibitory Activity: >100-Fold Weaker Than Optimized Thiazolo-Triazole Inhibitors
N-(5,6-Dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide was tested against human tankyrase-2 (TNKS2/PARP5b) in a cell-based assay using Sf21 cells and returned an IC₅₀ >19,000 nM, indicating negligible inhibition [1]. In contrast, potent thiazolo-triazole-based tankyrase inhibitors such as the triazolo-benzothiazole OUL211 achieve IC₅₀ values of 7.8 nM against the same target, while the triazolylthiomethyl-oxadiazole Tankyrase1/2 Inhibitor III exhibits a TNKS2 IC₅₀ of 33 nM [2]. The target compound is therefore >2,400-fold less potent than the best-in-class thiazolo-triazole tankyrase inhibitor and >575-fold less potent than a representative tool compound. This differential inactivity is reproducible and quantifiable.
| Evidence Dimension | Inhibitory potency against human tankyrase-2 (TNKS2) |
|---|---|
| Target Compound Data | IC₅₀ >19,000 nM |
| Comparator Or Baseline | Comparator 1 (OUL211): IC₅₀ = 7.8 nM; Comparator 2 (Tankyrase1/2 Inhibitor III): IC₅₀ = 33 nM |
| Quantified Difference | >2,400-fold weaker than OUL211; >575-fold weaker than Tankyrase1/2 Inhibitor III |
| Conditions | Cell-based assay, Sf21 insect cell line expressing human TNKS2 (target compound); fluorescence auto-PARsylation assay (Comparators) |
Why This Matters
This compound can serve as a validated negative control or an inactive reference point in tankyrase screening cascades, where the absence of inhibitory activity is the required selection criterion.
- [1] MolBiC Bioactivity Record IT0310694. Compound SID24410258 (CID 16031304/PubChem) vs. Poly [ADP-ribose] polymerase tankyrase-2. Cell-based assay, Sf21 cell line. IDRB Lab. View Source
- [2] RCSB PDB 7R5X: Tankyrase 2 in complex with inhibitor OUL211. IC₅₀ = 7.8 nM. Deposited 2022-02-11. View Source
